

detailed protocol for N-Boc protection of 4-Piperidineethanol

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Compound of Interest

Compound Name: *4-Piperidineethanol*

Cat. No.: *B032411*

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Application Notes: N-Boc Protection of 4-Piperidineethanol

Abstract

This document provides a detailed experimental protocol for the synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development.^[1] The protocol outlines the N-protection of the secondary amine in **4-Piperidineethanol** using di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under various conditions and its straightforward removal under mild acidic conditions.^{[2][3]} This procedure is designed for researchers in organic synthesis and medicinal chemistry, offering a reliable method with high yield and purity.

Introduction

The protection of amine functional groups is a critical strategy in multi-step organic synthesis.^[2] The Boc group is one of the most common protecting groups for amines because it renders the amine unreactive to most nucleophiles and bases, allowing for selective transformations elsewhere in the molecule.^{[3][4]} The product of this reaction, N-Boc-**4-piperidineethanol**, is a key building block for synthesizing a range of biologically active compounds, including kinase inhibitors and receptor antagonists.^[1] The following protocol details a standard and efficient method for this transformation using di-tert-butyl dicarbonate in the presence of a base.^{[5][6]}

Reaction Scheme

The reaction involves the nucleophilic attack of the secondary amine of **4-Piperidineethanol** on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is used to neutralize the acidic byproduct generated during the reaction.

Experimental Protocol

Materials and Reagents

Reagent/Material	Molecular Formula	M.W. (g/mol)	Quantity (for 10 mmol scale)	Molar Eq.	Properties
4-Piperidineethanol	C ₇ H ₁₅ NO	129.20	1.29 g (10.0 mmol)	1.0	-
Di-tert-butyl dicarbonate (Boc ₂ O)	C ₁₀ H ₁₈ O ₅	218.25	2.40 g (11.0 mmol)	1.1	m.p.: 22-24 °C, Density: 0.95 g/cm ³ ^[3]
Triethylamine (TEA)	C ₆ H ₁₅ N	101.19	1.52 mL (1.10 g, 10.9 mmol)	1.1	b.p.: 89.5 °C, Density: 0.726 g/mL
Tetrahydrofuran (THF), anhydrous	C ₄ H ₈ O	72.11	50 mL	-	Solvent
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	~150 mL	-	Extraction Solvent
1 M Hydrochloric Acid (HCl)	HCl	36.46	~40 mL	-	Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO ₃)	NaHCO ₃	84.01	~40 mL	-	Aqueous Wash
Brine (Saturated NaCl solution)	NaCl	58.44	~40 mL	-	Aqueous Wash
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Na ₂ SO ₄	142.04	As needed	-	Drying Agent

Equipment

- 250 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- System for purification (distillation apparatus or flash chromatography)

Step-by-Step Procedure

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add **4-Piperidineethanol** (1.29 g, 10.0 mmol).
- Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the starting material is fully dissolved.
- Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
- Addition of Reagents: While stirring at 0 °C, add triethylamine (1.52 mL, 10.9 mmol) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol).
- Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight).
- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up - Quenching and Extraction:

- Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
- Dissolve the residue in ethyl acetate (100 mL).
- Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 40 mL).[7]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
- Purification: The crude product can be purified by vacuum distillation (b.p. 120-150 °C at 0.5 mmHg) to yield the pure product.[8] Alternatively, purification can be achieved via silica gel column chromatography.

Expected Results and Characterization

- Yield: 85-95%
- Appearance: Colorless to light-yellow oil.
- IUPAC Name: tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.[1]
- CAS Number: 89151-44-0.[8]
- Molecular Weight: 229.32 g/mol .[8]
- Boiling Point: 120-150 °C / 0.5 mmHg.[8]
- Density: 1.043 g/mL at 25 °C.[8]

Safety Precautions

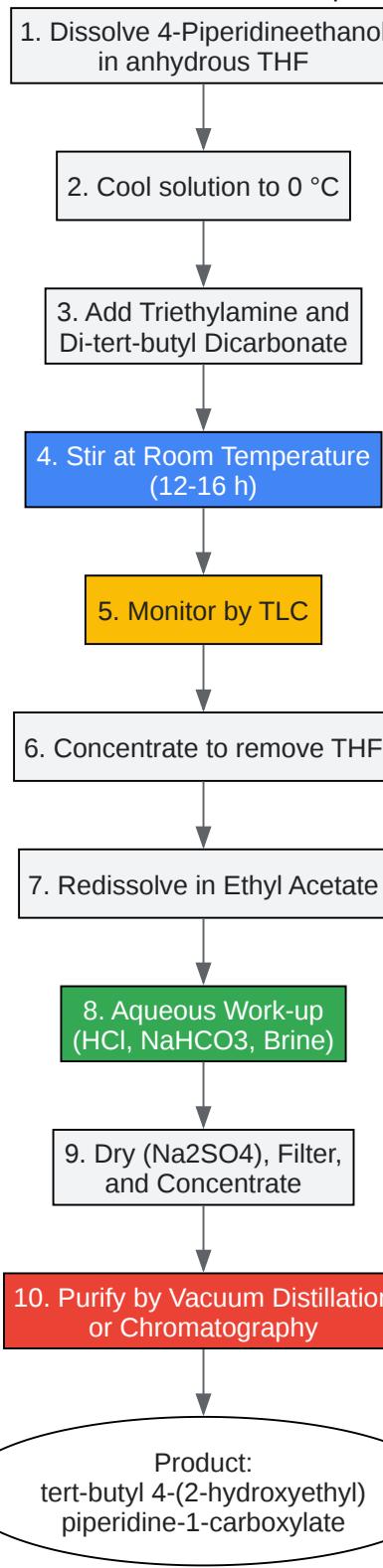
- All procedures should be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]
- Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.

- Tetrahydrofuran and ethyl acetate are flammable solvents. Keep away from ignition sources.
- Triethylamine is corrosive and has a strong, unpleasant odor. Handle with care.

Workflow Visualization

The following diagram illustrates the key steps in the N-Boc protection protocol.

Workflow for N-Boc Protection of 4-Piperidineethanol

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Caption: Experimental workflow for the synthesis of **N-Boc-4-piperidineethanol**.

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